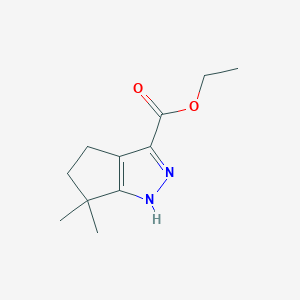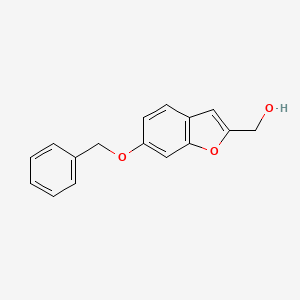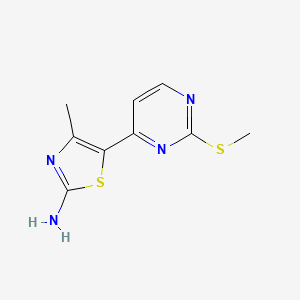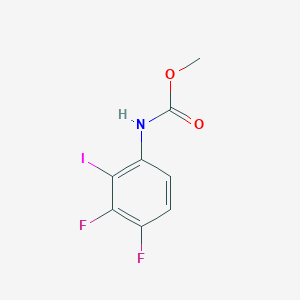![molecular formula C10H11F2NO B1399573 3-[(2,3-Difluorophenyl)methoxy]azetidine CAS No. 1121595-62-7](/img/structure/B1399573.png)
3-[(2,3-Difluorophenyl)methoxy]azetidine
Overview
Description
Scientific Research Applications
Anticancer Applications
A study by Parmar et al. (2021) explored the design, synthesis, and in vitro antiproliferative activity of thiourea compounds bearing an azetidine moiety. These compounds, including variations of azetidine, were evaluated against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity and were identified as potential VEGFR-2 inhibitors, indicating their promise as anticancer agents (Parmar et al., 2021).
Antioxidant Potential
Nagavolu et al. (2017) synthesized Schiff bases and azetidines from phenyl urea derivatives, characterizing their chemical structures and screening for in-vitro antioxidant activity. They found that certain azetidine derivatives displayed moderate to significant antioxidant effects, highlighting their potential medicinal value (Nagavolu et al., 2017).
Synthetic Utility and Reaction Mechanisms
Stankovic et al. (2011) demonstrated the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and benzylamines in synthesizing methoxyazetidines. Their study provided insights into the reaction mechanism and highlighted the unexpected synthesis of 3-methoxy-3-methylazetidines, contributing to the understanding of azetidine chemistry (Stankovic et al., 2011).
GABA-Uptake Inhibition
Faust et al. (2010) evaluated azetidine derivatives as GABA-uptake inhibitors. They investigated compounds substituted with acetic acid or a carboxylic acid function. The study identified azetidin-2-ylacetic acid derivatives with significant potency, offering insights into the development of treatments involving GABA-uptake inhibition (Faust et al., 2010).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant antiproliferative effects in breast cancer cells, inhibited tubulin polymerization, and caused G2/M arrest and apoptosis, indicating their potential as antitumor agents (Greene et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3-[(2,3-Difluorophenyl)methoxy]azetidine are monoamines, specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in various functions of the central nervous system, including mood regulation, reward, and cognition.
Mode of Action
This compound interacts with its targets by modulating the levels of these neurotransmitters in cerebral cortical areas of the mammalian brain . This modulation can result in changes in neuronal activity and neurotransmission, which can have therapeutic effects in the treatment of central nervous system disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis, release, and reuptake of monoamines . By modulating these pathways, this compound can influence the concentration of neurotransmitters in the synaptic cleft and thus alter signal transmission between neurons .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (199.2 g/mol ) suggests it may have favorable pharmacokinetic properties. Generally, compounds with a molecular weight under 500 g/mol have better absorption and distribution profiles.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of monoamine levels. By altering the concentration of these neurotransmitters, the compound can influence neuronal activity and neurotransmission, potentially leading to therapeutic effects in the treatment of central nervous system disorders .
properties
IUPAC Name |
3-[(2,3-difluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLWXNDKWOKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)



![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
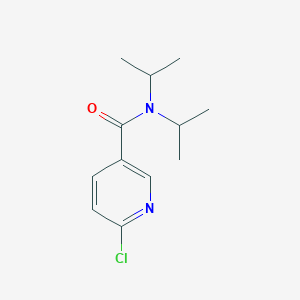
![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
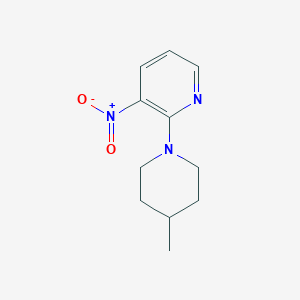
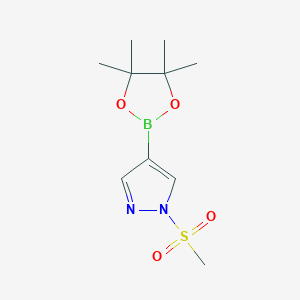
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)
